REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1I)[NH:7][CH:6]=[CH:5]2.C([O-])([O-])=O.[Na+].[Na+].[CH3:18][N:19](C)C(=O)C>[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[C:18]#[N:19])[NH:7][CH:6]=[CH:5]2 |f:1.2.3,5.6.7.8.9,10.11.12.13.14|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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FC=1C=C2C=CNC2=CC1I
|
Name
|
|
Quantity
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0.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN(C(C)=O)C
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
catalyst
|
Smiles
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[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+]
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Name
|
|
Quantity
|
0.31 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a microwave reaction vessel
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Type
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CUSTOM
|
Details
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The reaction vessel was then sealed
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Type
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TEMPERATURE
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Details
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heated in Biotage Initiator
|
Type
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CUSTOM
|
Details
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high to 140° C.
|
Type
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CUSTOM
|
Details
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for 2 hours
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
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After cooling
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Type
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CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (50 mL) and ethyl acetate (50 mL)
|
Type
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FILTRATION
|
Details
|
The insolubles were filtered
|
Type
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CUSTOM
|
Details
|
the organics were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CNC2=CC1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |